molecular formula C16H15FO B1327642 3-(4-Fluorophenyl)-3'-methylpropiophenone CAS No. 898767-87-8

3-(4-Fluorophenyl)-3'-methylpropiophenone

Cat. No.: B1327642
CAS No.: 898767-87-8
M. Wt: 242.29 g/mol
InChI Key: FMZPOWQCURAXOM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluorobenzoyl chloride with 3-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Conditions:

    Reagents: 4-fluorobenzoyl chloride, 3-methylpropiophenone, aluminum chloride

    Solvent: Anhydrous dichloromethane

    Temperature: 0°C to room temperature

    Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorophenyl)-3’-methylpropiophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3’-methylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-fluorobenzoic acid

    Reduction: 3-(4-fluorophenyl)-3’-methylpropanol

    Substitution: 3-(4-methoxyphenyl)-3’-methylpropiophenone

Scientific Research Applications

3-(4-Fluorophenyl)-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3’-methylpropiophenone
  • 3-(4-Bromophenyl)-3’-methylpropiophenone
  • 3-(4-Methoxyphenyl)-3’-methylpropiophenone

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-3’-methylpropiophenone imparts unique properties, such as increased lipophilicity and metabolic stability

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZPOWQCURAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644563
Record name 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-87-8
Record name 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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